molecular formula C16H30O2 B8260491 ethyl 9Z-tetradecenoate

ethyl 9Z-tetradecenoate

Cat. No.: B8260491
M. Wt: 254.41 g/mol
InChI Key: SVEDZEIUAKXCCX-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9Z-tetradecenoate, also known as ethyl (9Z)-9-tetradecenoate, is an organic compound with the molecular formula C16H30O2. It is a fatty acid ester derived from 9-tetradecenoic acid and ethanol. This compound is characterized by its unsaturated aliphatic chain, which contains a double bond in the Z (cis) configuration at the ninth carbon atom. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 9Z-tetradecenoate can be synthesized through the esterification of 9-tetradecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently. The product is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts, such as ion-exchange resins, can also improve the reaction rate and selectivity. Additionally, the implementation of advanced separation techniques, such as membrane filtration and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 9Z-tetradecenoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols, Grignard reagents.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, thioesters, alkylated products.

Scientific Research Applications

Ethyl 9Z-tetradecenoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: this compound is used in studies related to lipid metabolism and fatty acid biosynthesis. It serves as a model compound for understanding the behavior of unsaturated fatty acids in biological systems.

    Medicine: Research on this compound has explored its potential as an anti-inflammatory and antimicrobial agent. Its ability to modulate lipid signaling pathways makes it a candidate for therapeutic applications.

    Industry: This compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also employed as a plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 9Z-tetradecenoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and permeability. The presence of the Z (cis) double bond in the aliphatic chain influences the compound’s ability to interact with enzymes involved in lipid metabolism. Additionally, this compound can modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 9Z-tetradecenoate can be compared with other similar compounds, such as:

    Ethyl 9E-tetradecenoate: This isomer has the E (trans) configuration of the double bond, which results in different chemical and physical properties. The trans isomer is generally less reactive in biological systems compared to the cis isomer.

    Ethyl myristate: This saturated ester lacks the double bond present in this compound, leading to differences in reactivity and biological activity.

    Ethyl oleate: Another unsaturated fatty acid ester, ethyl oleate has a double bond at the ninth carbon but in a longer aliphatic chain (C18). It shares some similar properties but differs in its applications and biological effects.

This compound stands out due to its specific double bond configuration, which imparts unique reactivity and biological interactions compared to its analogs.

Properties

IUPAC Name

ethyl (Z)-tetradec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h7-8H,3-6,9-15H2,1-2H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEDZEIUAKXCCX-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24880-50-0
Record name Ethyl myristoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24880-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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